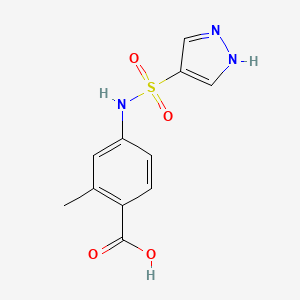
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid, also known as Mpsb or NSC 721648, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been shown to have anti-inflammatory effects, as well as the ability to inhibit the growth of cancer cells. In addition, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells. However, one limitation is that 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is not water-soluble, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid. One area of interest is its potential use as a treatment for inflammatory diseases, such as arthritis and inflammatory bowel disease. Another area of interest is its potential use as a chemotherapeutic agent for various types of cancer. Further research is also needed to fully understand the mechanism of action of 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid and to optimize its synthesis method for increased yield and purity.
Conclusion:
In conclusion, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid is a promising chemical compound with potential applications in various fields, including anti-inflammatory and anti-cancer therapies. Its low toxicity profile and antioxidant properties make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and to optimize its synthesis method for increased yield and purity.
Méthodes De Synthèse
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid can be synthesized through a multistep reaction involving the reaction of 4-aminobenzoic acid with 4-chloro-3-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group and subsequent reaction with 4-pyrazolecarboxylic acid. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid has been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. In one study, 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid was found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that 2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid inhibited the growth of breast cancer cells by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7-4-8(2-3-10(7)11(15)16)14-19(17,18)9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBOQCBXJAARCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CNN=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-(1H-pyrazol-4-ylsulfonylamino)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(Aminomethyl)piperidin-1-yl]-[4-(difluoromethoxy)phenyl]methanone](/img/structure/B7589316.png)
![4-[(1,1-Dioxothiolane-3-carbonyl)amino]-2-methylbenzoic acid](/img/structure/B7589324.png)
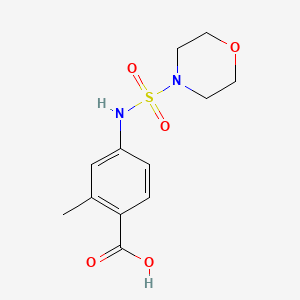
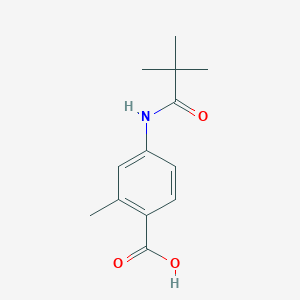
![N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]propan-1-amine](/img/structure/B7589338.png)
![1-[[(1-Methyltriazol-4-yl)methylamino]methyl]cycloheptan-1-ol](/img/structure/B7589350.png)
![4-[(5-Chloro-2-fluorobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B7589353.png)
![2-Methyl-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7589356.png)
![3-(3-methoxyphenyl)-N-[(1-methylpiperidin-3-yl)methyl]cyclobutan-1-amine](/img/structure/B7589360.png)
![N-[(1-hydroxy-3-methylcyclohexyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7589361.png)
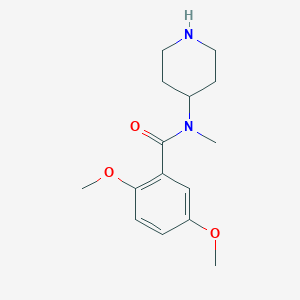
![N-[(Z)-2,3-dihydroinden-1-ylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7589384.png)
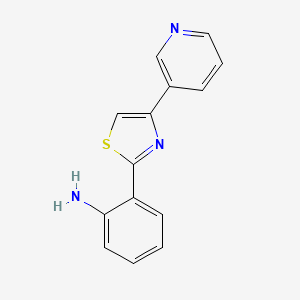
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)